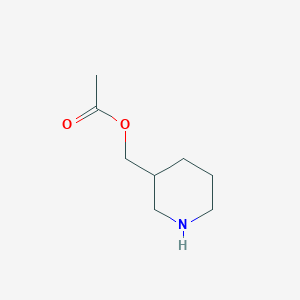

(Piperidin-3-yl)methyl acetate

Description

BenchChem offers high-quality (Piperidin-3-yl)methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Piperidin-3-yl)methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

piperidin-3-ylmethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(10)11-6-8-3-2-4-9-5-8/h8-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTKHWZYRRECBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comparative Structural Analysis of (Piperidin-3-yl)methyl acetate and Methyl Nipecotate: A Technical Guide for Medicinal Chemists

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] This guide provides a detailed comparative analysis of two structurally related piperidine derivatives: (Piperidin-3-yl)methyl acetate and methyl nipecotate. While both are C8H15NO2 isomers, a subtle yet critical difference—the presence of a methylene bridge in (Piperidin-3-yl)methyl acetate—fundamentally alters their physicochemical properties, spectroscopic signatures, synthetic accessibility, and potential pharmacological profiles. This document serves as a technical resource for researchers and drug development professionals, offering insights into the nuanced structure-property relationships that govern the behavior of these important heterocyclic motifs.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a vast range of biologically active molecules, from natural alkaloids to blockbuster synthetic drugs.[1][3] Its prevalence is attributed to its ability to exist in a stable, low-energy chair conformation, its basic nitrogen atom which is typically protonated at physiological pH, and its three-dimensional structure that allows for precise orientation of substituents to interact with biological targets.[3][4] Piperidine derivatives have found applications in numerous therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][5] Understanding the impact of subtle structural modifications on this scaffold is therefore paramount for rational drug design.

Fundamental Structural Elucidation and Isomerism

The core of this guide focuses on the distinction between two positional isomers. Their structural differences, while seemingly minor, have profound implications for their chemical behavior.

-

Methyl Nipecotate (Methyl Piperidine-3-carboxylate): In this molecule, the methyl carboxylate group is directly attached to the C3 position of the piperidine ring. It is the methyl ester of nipecotic acid, a known inhibitor of γ-aminobutyric acid (GABA) uptake.[6][7]

-

(Piperidin-3-yl)methyl acetate: This isomer features a methylene (-CH2-) linker between the C3 position of the piperidine ring and the acetate functional group. This spacer introduces an additional bond and rotational freedom.

Caption: Core structural difference between the two isomers.

The presence of the methylene bridge in (Piperidin-3-yl)methyl acetate makes it a homolog of methyl nipecotate's side chain, altering steric bulk, electronics, and the spatial relationship between the basic nitrogen and the ester group.

Comparative Physicochemical and Spectroscopic Data

The structural isomerism directly translates to distinct physicochemical and spectroscopic properties, which are critical for identification and for predicting pharmacokinetic behavior.

Table 1: Comparative Physicochemical Properties

| Property | Methyl Nipecotate | (Piperidin-3-yl)methyl acetate | Rationale for Difference |

| Molecular Formula | C₈H₁₅NO₂[8] | C₈H₁₅NO₂ | Isomers share the same formula. |

| Molecular Weight | 157.21 g/mol [8] | 157.21 g/mol | Isomers share the same mass. |

| Topological Polar Surface Area (TPSA) | 38.3 Ų (Predicted) | 38.3 Ų (Predicted) | The same atoms and functional groups are present. |

| logP (Predicted) | 0.8 - 1.2 | 0.9 - 1.4 | The extra methylene group slightly increases lipophilicity. |

| Key Spectroscopic Differentiator (¹H NMR) | Proton at C3 (~2.5-3.0 ppm) | Methylene protons (-CH₂-O) (~4.0-4.2 ppm) | The protons adjacent to the ester oxygen in the acetate are significantly deshielded. |

| Key Spectroscopic Differentiator (¹³C NMR) | Carbonyl C (~174 ppm), C3 (~40-45 ppm) | Carbonyl C (~171 ppm), Methylene C (~65-70 ppm) | The methylene carbon (-CH₂-O) signal is a unique and clear identifier for the acetate. |

| Mass Spec (EI) Fragmentation | Loss of -OCH₃ (M-31), Loss of -COOCH₃ (M-59) | Loss of -COCH₃ (M-43), Loss of -CH₂OCOCH₃ (M-87) | The fragmentation pattern will be dictated by the location of the weaker bonds relative to the ring. |

Synthetic Strategies and Methodologies

The syntheses of these two isomers originate from different starting materials, reflecting their distinct connectivity. The choice of synthetic route is governed by the need to establish the correct bond between the piperidine ring and the functional side chain.

Synthesis of Methyl Nipecotate

The most direct route to methyl nipecotate is the Fischer esterification of its corresponding carboxylic acid, nipecotic acid. Nipecotic acid can be synthesized via the reduction of nicotinic acid (Vitamin B3).

Caption: Synthetic workflow for Methyl Nipecotate.

Experimental Protocol: Synthesis of Methyl Nipecotate

-

Objective: To synthesize methyl nipecotate via acid-catalyzed esterification of nipecotic acid.

-

Materials: Nipecotic acid, methanol (anhydrous), sulfuric acid (concentrated), sodium bicarbonate (saturated solution), anhydrous magnesium sulfate, ethyl acetate, hexane.

-

Procedure: a. To a solution of nipecotic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C. The causality here is that the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[9] b. Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC (e.g., 10% MeOH in DCM with ninhydrin stain). c. Cool the mixture and remove the excess methanol under reduced pressure. d. Carefully neutralize the residue by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8). e. Extract the aqueous layer with ethyl acetate (3x volumes). f. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude methyl nipecotate. g. Purify via flash column chromatography (silica gel, gradient elution from 100% ethyl acetate to 10% methanol in ethyl acetate) if necessary.

-

Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained spectra with literature values.

Synthesis of (Piperidin-3-yl)methyl acetate

This isomer cannot be synthesized from nipecotic acid. The synthesis must proceed through an intermediate where a hydroxymethyl group is present at the C3 position, which is then acetylated.

Caption: A plausible synthetic workflow for (Piperidin-3-yl)methyl acetate.

Experimental Protocol: Synthesis of (Piperidin-3-yl)methyl acetate

-

Objective: To synthesize (Piperidin-3-yl)methyl acetate via acetylation of (Piperidin-3-yl)methanol.

-

Materials: (Piperidin-3-yl)methanol, acetyl chloride (or acetic anhydride), triethylamine (or pyridine), dichloromethane (DCM, anhydrous), 1M HCl, saturated sodium bicarbonate solution, anhydrous magnesium sulfate. Note: The piperidine nitrogen must be protected (e.g., with a Boc group) prior to acetylation to prevent N-acetylation.

-

Procedure (assuming N-Boc protected starting material): a. Dissolve N-Boc-(Piperidin-3-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (10-20 volumes) under an inert atmosphere (N₂) and cool to 0 °C. Triethylamine acts as a base to quench the HCl byproduct of the reaction. b. Add acetyl chloride (1.2 eq) dropwise to the stirred solution. The reaction is exothermic. c. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC. d. Quench the reaction by adding water. Separate the organic layer. e. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected acetate. g. Deprotection: Dissolve the protected intermediate in a solution of HCl in dioxane (or trifluoroacetic acid in DCM) and stir at room temperature until TLC indicates complete removal of the Boc group. h. Concentrate the mixture in vacuo and triturate with ether to precipitate the hydrochloride salt of the final product.

-

Validation: The choice of N-protection is a critical experimental decision to ensure chemoselectivity. The final product should be characterized by NMR and MS to confirm the structure and purity.

Pharmacological and Biological Context

The structural divergence between these isomers is expected to have significant pharmacological consequences.

-

Pharmacophore Geometry: In drug design, the spatial arrangement of key functional groups is critical. Methyl nipecotate presents a compact structure where the ester is held relatively rigidly with respect to the piperidine ring. (Piperidin-3-yl)methyl acetate, with its flexible -CH2-O- linker, allows the acetate group to adopt a wider range of conformations and extends its reach from the heterocyclic core. This could enable or prevent key interactions within a receptor binding pocket.

-

Metabolic Stability: The ester in methyl nipecotate is directly attached to a secondary carbon of the ring, whereas the ester in the acetate isomer is part of a primary alcohol derivative. This difference in steric and electronic environment can influence the rate of enzymatic hydrolysis by esterases, impacting the compound's half-life and prodrug potential.

-

GABA Uptake Inhibition: Nipecotic acid and its esters are known for their activity as GABA uptake inhibitors, which has potential in treating seizure disorders.[6][7][10] The efficacy of these inhibitors is highly sensitive to the nature of the ester group.[11] It is plausible that the altered geometry and lipophilicity of (Piperidin-3-yl)methyl acetate would modulate its affinity and selectivity for GABA transporters (GATs) compared to methyl nipecotate.

Conclusion

(Piperidin-3-yl)methyl acetate and methyl nipecotate serve as an excellent case study in the importance of positional isomerism in medicinal chemistry. The simple insertion of a methylene bridge creates a fundamentally different molecule with distinct spectroscopic properties, requiring a completely separate synthetic approach. These structural changes directly impact conformational flexibility and the spatial presentation of the ester functional group, which has significant implications for potential biological activity and metabolic fate. For drug development professionals, this comparison underscores the necessity of precise structural control and the power of subtle modifications to tune the properties of a pharmacologically active scaffold.

References

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. (2023-02-09). [Link]

-

Piperidine. Wikipedia. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. (2025-02-21). [Link]

-

Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. [Link]

-

methyl 2-((3R)-piperidin-3-yl)acetate hydrochloride. PubChem. [Link]

-

2-Methyl-6-(13-oxotetradecyl)piperidin-3-YL acetate, (2R,3R,6S)-. PubChem. [Link]

- Synthesis process of 3-methylamino-piperidine.

- Process for the preparation of 6-methyl-nicotinic-acid esters.

-

Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed. [Link]

-

The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. MDPI. (2022-12-28). [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

-

Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. (2025-04-28). [Link]

-

Methylphenidate. Wikipedia. [Link]

-

Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. ResearchGate. (2025-08-09). [Link]

-

Esters of nipecotic and isonipecotic acids as potential anticonvulsants. PubMed. [Link]

-

Isomers of dimethyl pyridine 1 and dimethyl NH piperidine 2. The Royal Society of Chemistry. [Link]

-

1-Methylnipecotinic acid methyl ester. PubChem. [Link]

- Preparation method of piperidine acetate compound.

- methyl-6-methyinicotinate Route of Synthesis.Unknown Source. This source could not be fully verified.

-

Methyl nicotinate. Wikipedia. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Isonipecotic acid. Wikipedia. [Link]

-

Anticonvulsant Activity of the Nipecotic Acid Ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate. PubMed. [Link]

- Process for the production of 6-methylnicotinic acid ester.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. nwmedj.org [nwmedj.org]

- 6. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticonvulsant activity of the nipecotic acid ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Esters of nipecotic and isonipecotic acids as potential anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile & Handling Guide: (Piperidin-3-yl)methyl acetate

Executive Summary & Chemical Identity[1][2][3][4][5]

(Piperidin-3-yl)methyl acetate (CAS: Derivative of 4606-65-9) represents a bifunctional building block containing a basic secondary amine (piperidine ring) and a polar ester motif. Its solubility is not a static property but a dynamic function of protonation state (pH) and solvent polarity.

Understanding the duality between the Free Base and the Salt Form (typically HCl or TFA) is the single most critical factor in successful handling. This guide moves beyond simple "soluble/insoluble" labels to provide a mechanistic framework for solvent selection during synthesis, purification, and formulation.

Core Chemical Structure[2][5][6][7]

-

IUPAC Name: Acetic acid (piperidin-3-yl)methyl ester

-

Key Functional Groups:

-

Secondary Amine: pKa ~10–11 (Proton acceptor, H-bond donor/acceptor).

-

Ester: Weak H-bond acceptor, susceptible to hydrolysis at high pH.

-

Piperidine Ring:[3] Lipophilic scaffold.

-

Solubility Landscape & Solvent Compatibility[2]

The solubility of (Piperidin-3-yl)methyl acetate is governed by the "Amine Switch." In its neutral state, the molecule is moderately lipophilic and compatible with organic solvents.[1] Upon protonation, it becomes an ionic species, inverting its solubility profile.

Table 1: Solubility Matrix by Solvent Class

| Solvent Class | Representative Solvents | Free Base Solubility | Salt Form (HCl/TFA) Solubility | Application Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Low (<5 mg/mL) | DCM is the gold standard for extracting the free base. Salts often precipitate here. |

| Polar Protic | Methanol, Ethanol, Water | High (Miscible/Soluble) | High (>100 mg/mL) | Methanol is the universal solvent for both forms. Water dissolves the salt but requires pH >12 to dissolve the base significantly. |

| Polar Aprotic | DMSO, DMF, DMAc | High | High | Used for library synthesis or biological assays. Difficult to remove; avoid for workup. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate (10–50 mg/mL) | Very Low (<1 mg/mL) | EtOAc is the ideal solvent for antisolvent crystallization of the salt form. |

| Ethers | THF, Diethyl Ether, MTBE | Moderate | Negligible | THF is excellent for reactions; Ether/MTBE are used to crash out salts. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Low/Partial | Insoluble | Use as antisolvents to purify the free base or to drive precipitation. |

Mechanistic Workflows & Decision Trees

The "Amine Switch": Partitioning Strategy

The most common error in handling this compound is attempting to extract the salt form into organic solvents or the free base into neutral water. The diagram below illustrates the pH-dependent phase transfer logic.

Figure 1: The "Amine Switch" workflow demonstrating how pH manipulation drives solubility and phase transfer.

Validated Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol when precise solubility data is missing for a specific solvent system.

-

Preparation: Weigh 20 mg of (Piperidin-3-yl)methyl acetate into a 2 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 50 µL increments.

-

Agitation: Vortex for 30 seconds after each addition. Sonication (3 mins) is recommended if particles persist.

-

Observation:

-

Soluble: Clear solution obtained.

-

Insoluble: Visible particles remain after 1 mL total volume (< 20 mg/mL).

-

-

Quantification (Optional): If soluble, filter the solution, evaporate a known volume, and weigh the residue to calculate exact saturation limits.

Protocol B: Salt-Break (Free-Basing) for Extraction

Essential for converting the stable storage form (HCl salt) into the reactive nucleophile.

-

Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of distilled water. The solution should be clear and acidic (pH ~2–3).

-

Neutralization: Slowly add Saturated Aqueous Na₂CO₃ (approx. 5–8 mL) while stirring.

-

Checkpoint: Monitor pH.[4] Target pH is 11–12.

-

Observation: The solution may become cloudy as the free base oils out.

-

-

Extraction: Add 15 mL of Dichloromethane (DCM) . Shake vigorously and allow layers to separate.[4]

-

Why DCM? DCM has higher solubility for the piperidine free base than EtOAc, ensuring higher recovery.

-

-

Drying: Collect the organic (lower) layer. Dry over anhydrous Na₂SO₄ for 10 minutes.

-

Concentration: Filter and concentrate in vacuo (bath temp < 40°C) to obtain the free base as a viscous oil.

Protocol C: Antisolvent Crystallization (Purification)

Used to purify the salt form from reaction mixtures.

Figure 2: Antisolvent crystallization workflow for high-purity salt isolation.

Critical Stability & Handling Notes

-

Ester Hydrolysis Risk: Avoid storing the compound in aqueous basic media (pH > 10) for prolonged periods (> 4 hours), as the methyl acetate ester group is susceptible to hydrolysis, yielding the corresponding alcohol and acetic acid.

-

Hygroscopicity: The HCl salt is often hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

-

Reactivity: In its free base form, the secondary amine is a potent nucleophile. Avoid using acetone or ethyl acetate as reaction solvents if high temperatures are involved, to prevent side reactions (imine formation or amidation).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 566577, Methyl 3-piperidin-1-ylpropanoate (Analogous Structure). Retrieved from [Link]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and solubility parameters).

Sources

3-Acetoxymethylpiperidine chemical safety data sheet (SDS)

Technical Whitepaper: Operational Safety & Synthetic Utility of 3-(Acetoxymethyl)piperidine

Executive Summary: The "Ticking Clock" Intermediate

3-(Acetoxymethyl)piperidine is a high-value heterocyclic building block used extensively in the synthesis of GPCR ligands, kinase inhibitors, and neurological therapeutics. However, it presents a unique operational challenge: inherent instability in its free base form.

Unlike standard piperidine derivatives, this molecule contains both a nucleophilic secondary amine and an electrophilic ester moiety. In its free base state, it is prone to rapid intermolecular aminolysis, leading to polymerization. Consequently, this guide treats the compound not just as a static chemical, but as a dynamic system requiring specific stabilization protocols (typically protonation or N-protection) during storage and handling.

Part 1: Chemical Identity & Molecular Architecture

This section defines the chemical entity, distinguishing between the unstable free base and the stable hydrochloride salt typically supplied by vendors.

Table 1: Chemical Identification & Properties

| Feature | Free Base (In Situ / Unstable) | Hydrochloride Salt (Commercial Stable Form) |

| Systematic Name | Piperidin-3-ylmethyl acetate | Piperidin-3-ylmethyl acetate hydrochloride |

| CAS Number | Not widely listed (Transient) | Derivative-dependent (See Note 1) |

| Formula | C₈H₁₅NO₂ | C₈H₁₅NO₂[1] · HCl |

| MW | 157.21 g/mol | 193.67 g/mol |

| Appearance | Colorless to pale yellow oil | White to off-white hygroscopic solid |

| Solubility | DCM, MeOH, THF | Water, MeOH, DMSO |

| pKa (Amine) | ~11.0 (Est.) | N/A (Protonated) |

(Note 1: Due to instability, vendors often supply the precursor 3-Piperidinemethanol (CAS 4606-65-9) or the N-Boc protected form (CAS 116574-71-1) for in-situ deprotection/acetylation.)

The Instability Mechanism (Expert Insight)

The core handling directive stems from the molecular conflict shown below. The secondary amine of one molecule attacks the ester carbonyl of another, ejecting acetate and forming a polyamide-like oligomer.

Figure 1: The "Self-Destruct" pathway of the free base. Storage as the HCl salt blocks the amine nucleophile, preventing polymerization.

Part 2: Hazard Profiling & Risk Assessment

While the HCl salt mitigates flammability, the compound remains a significant health hazard due to the piperidine moiety.

Table 2: GHS Classification & Toxicological Logic

| Hazard Class | Category | Signal Word | Hazard Statement | Toxicological Mechanism |

| Skin Corrosion | 1B / 2 | DANGER | H314: Causes severe skin burns | High pKa (~11) of the amine causes saponification of skin lipids (alkaline burn). |

| Eye Damage | 1 | DANGER | H318: Causes serious eye damage | Rapid penetration of the cornea due to lipophilic alkyl chain; irreversible scarring risk. |

| Acute Tox | 4 (Oral) | WARNING | H302: Harmful if swallowed | Systemic absorption of piperidines can affect nicotinic acetylcholine receptors. |

| Sensitization | 1 | WARNING | H317: May cause allergic reaction | Reactive amine can haptenize proteins, leading to immune sensitization. |

Critical Risk: Ester Hydrolysis. Exposure to atmospheric moisture will hydrolyze the ester, releasing Acetic Acid and 3-Piperidinemethanol . This changes the chemical profile from a neutral salt to a mixture of acidic and basic components, potentially pressurizing sealed vials.

Part 3: Strategic Handling & Storage Protocols

To maintain scientific integrity, handling protocols must address both safety (personnel protection) and purity (compound protection).

Protocol A: Storage of the Hydrochloride Salt

-

Environment: Store under inert atmosphere (Argon preferred over Nitrogen due to density).

-

Temperature: -20°C is optimal to retard hydrolysis; 2-8°C is acceptable for short-term.

-

Desiccation: Store secondary containment with active desiccant (e.g., Drierite or Activated Molecular Sieves).

Protocol B: Generation & Use of the Free Base

Use this workflow only immediately prior to reaction.

-

Dissolution: Dissolve the HCl salt in DCM or EtOAc.

-

Neutralization: Wash with cold, saturated NaHCO₃ or 1M NaOH (rapidly).

-

Extraction: Dry organic layer over MgSO₄.

-

Immediate Use: Do not concentrate to dryness if possible. Use the solution directly in the next step (e.g., coupling) to dilute intermolecular collisions.

Figure 2: Operational workflow emphasizing the critical time window (<15 mins) between neutralization and coupling.

Part 4: Synthetic Utility & Application

In drug development, 3-(Acetoxymethyl)piperidine is primarily used to introduce a piperidine ring with a pre-functionalized "handle" (the ester) that can be further derivatized.

Primary Reaction: Nucleophilic Substitution (SN2) The piperidine nitrogen acts as a nucleophile to displace halides on a scaffold (e.g., a chloropyrimidine or benzyl bromide).

-

Solvent Choice: DMF or Acetonitrile (polar aprotic).

-

Base: K₂CO₃ or DIPEA (Hünig's base).

-

Causality: The base scavenges the HCl released (if starting from salt) or neutralizes the leaving group acid.

-

Validation: Monitor by TLC/LCMS. Disappearance of the piperidine peak (m/z ~158) and appearance of the coupled product.

Secondary Reaction: Ester Hydrolysis Post-coupling, the acetate group is often hydrolyzed (LiOH/THF/H₂O) to reveal the primary alcohol, which serves as a pivot point for further library expansion (ethers, carbamates).

Part 5: Emergency Response Protocols

Spill Management (Liquid/Solution):

-

Evacuate: Remove ignition sources (flash point of piperidine derivatives is often <60°C).

-

PPE: Butyl rubber gloves are required. Nitrile provides only splash protection against piperidines.

-

Neutralization: Cover spill with a 1:1 mixture of sand and sodium bisulfate (NaHSO₄) to neutralize the amine.

-

Disposal: Collect as hazardous organic waste (high pH).

First Aid:

-

Eye Contact: Irrigate immediately for 30 minutes . Piperidines are lipophilic bases; they penetrate deep into ocular tissue. 15 minutes is insufficient.

-

Skin Contact: Wash with 3% acetic acid (vinegar) if available, then soap and water, to neutralize the base.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24897154, 3-Methylpiperidine (Structural Analog). Retrieved from [Link]

-

ECHA (European Chemicals Agency). (2023). Registration Dossier: Piperidine.[2] Retrieved from [Link]

Sources

Technical Guide: Piperidine-3-Methanol Acetate Ester in Medicinal Chemistry

Executive Summary: The Strategic Value of the Scaffold

Piperidine-3-methanol acetate ester (systematically: piperidin-3-ylmethyl acetate) represents a high-value chiral building block in modern drug discovery. Unlike the achiral 4-substituted piperidines, the 3-substituted scaffold introduces a critical stereogenic center, breaking molecular symmetry and increasing the fraction of sp³-hybridized carbons (

This guide analyzes the molecule's utility as a latent pharmacophore , a prodrug moiety , and a vector for fragment-based drug discovery (FBDD) . It details synthetic routes, metabolic considerations, and specific applications in kinase and GPCR ligand design.

Physicochemical Profile & Structural Logic[1][2]

The 3-substituted piperidine motif offers a distinct topological vector compared to the more common 4-substituted analogs.

| Property | Value / Characteristic | Medicinal Chemistry Implication |

| Molecular Formula | C₈H₁₅NO₂ | Low MW suitable for FBDD (Fragment-Based Drug Discovery). |

| Chirality | One stereocenter (C3) | Enantiomers often exhibit >100-fold potency differences (Eudismic Ratio). |

| pKa (Calc.) | ~10.8 (Piperidine NH) | Highly basic; exists as a cation at physiological pH, aiding solubility. |

| LogP | ~0.6 - 0.9 | Optimal hydrophilicity for oral bioavailability; ester masking increases LogP transiently. |

| H-Bond Donors/Acceptors | 1 HBD / 3 HBA | Balanced profile for membrane permeability. |

| Rotatable Bonds | 3 | Moderate flexibility allows induced fit without excessive entropic penalty. |

The "Acetate Masking" Strategy

In medicinal chemistry, the acetate ester function at the 3-position serves two primary roles:

-

Prodrug Strategy: The ester masks the polar hydroxyl group, increasing lipophilicity to facilitate passive diffusion across the blood-brain barrier (BBB) or gastrointestinal membrane. Once absorbed, ubiquitous esterases (e.g., hCES1, hCES2) hydrolyze it to the active alcohol (piperidine-3-methanol).

-

Synthetic Protection: During N-alkylation or reductive amination, the acetate prevents competing O-alkylation, ensuring chemoselectivity.

Synthetic Methodologies & Protocols

The synthesis of high-purity piperidine-3-methanol acetate ester requires distinguishing between the nitrogen and oxygen nucleophiles.

Core Synthesis Route (Graphviz Diagram)

The following diagram outlines the conversion of nicotinic acid precursors to the chiral acetate ester, highlighting the resolution step.

Detailed Protocol: Selective O-Acetylation

Rationale: Direct acetylation of the unprotected amino-alcohol often yields mixtures of N-acetyl, O-acetyl, and N,O-diacetyl products. N-protection is mandatory for high yield.

Reagents:

-

N-Boc-3-hydroxymethylpiperidine (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Pyridine (1.5 eq) or TEA (1.5 eq) + DMAP (0.1 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of N-Boc-3-hydroxymethylpiperidine in 100 mL of anhydrous DCM under nitrogen atmosphere.

-

Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.05 eq) as a nucleophilic catalyst to accelerate the reaction.

-

Addition: Cool the solution to 0°C. Add Triethylamine (1.5 eq) followed by dropwise addition of Acetic Anhydride (1.2 eq). Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Deprotection (Optional for final building block): Treat the intermediate with TFA/DCM (1:4) at 0°C for 1 hour to remove the Boc group, yielding the piperidin-3-ylmethyl acetate trifluoroacetate salt.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

Piperidine-3-methanol acetate ester serves as a "3D fragment." Unlike flat aromatic rings (benzene, pyridine), the piperidine ring adopts a chair conformation.

-

Vector Exploration: The C3 substituent projects into a defined region of the binding pocket (e.g., the ribose pocket in kinases or the orthosteric site in GPCRs).

-

Library Expansion: The ester can be displaced or hydrolyzed to generate libraries of ethers, carbamates, or amines.

Prodrug Design & Metabolic Stability

The acetate ester is a classic "soft drug" design element.

-

Mechanism: The ester increases permeability. Once in the plasma or liver, carboxylesterases (CES) hydrolyze the ester.

-

Stability Warning: The piperidine nitrogen, if unsubstituted, is prone to oxidation (N-oxide formation) or glucuronidation. In drug candidates, the nitrogen is usually capped (e.g., sulfonamide, urea, or aryl group).

Metabolic Pathway Diagram:

Case Studies in Bioactivity

-

Muscarinic Agonists: 3-substituted piperidines mimic the acetylcholine structure. The (S)-enantiomer often aligns with the canonical aspartate residue in the GPCR transmembrane domain.

-

Renin Inhibitors: The 3-substituted piperidine provides a scaffold to position hydrophobic groups into the S1/S3 pockets of the enzyme.

-

Kinase Inhibitors (ALK/ROS1): Piperidine rings are frequently used as solubilizing groups attached to the hinge-binding motif. The 3-hydroxymethyl group (derived from the acetate) can form specific H-bonds with the solvent-front residues.

Critical Quality Attributes (CQA) for Research

When sourcing or synthesizing this compound, verify:

-

Enantiomeric Excess (ee): Must be >98% for biological assays. Racemates can lead to misleading IC50 values.

-

Salt Form: The hydrochloride or trifluoroacetate salts are hygroscopic but stable. The free base is an oil and prone to air oxidation (N-oxide).

-

Residual Solvents: Pyridine or acetic acid residues can be cytotoxic in cell-based assays.

References

-

Privileged Scaffolds: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Link

-

Piperidine Synthesis: Watson, A. J., & Williams, J. M. (2010). The synthesis of piperidines: A review. Science of Synthesis. Link

-

Fragment-Based Discovery: Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[3] Nature Chemistry, 1(3), 187-192. Link

-

Prodrug Strategies: Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750-771. Link

-

Chiral Resolution: Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 16(2), 295-316. Link

Sources

(Piperidin-3-yl)methyl Acetate Hydrochloride: Technical Guide & Market Analysis

Executive Summary

(Piperidin-3-yl)methyl acetate hydrochloride (CAS: 1219979-17-5) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) and enzymes requiring a piperidine pharmacophore. As an acetylated derivative of 3-piperidinemethanol, it serves as a "masked" polar scaffold, offering improved lipophilicity during early-stage synthesis or acting as a prodrug moiety. This guide provides a comprehensive technical profile, sourcing intelligence, and validated handling protocols.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | Piperidin-3-ylmethyl acetate hydrochloride |

| CAS Number | 1219979-17-5 |

| Synonyms | 3-(Acetoxymethyl)piperidine HCl; 3-Piperidinemethanol acetate hydrochloride |

| Molecular Formula | C₈H₁₅NO₂[1] · HCl |

| Molecular Weight | 193.67 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et₂O |

| Stability | Hygroscopic; Ester group susceptible to hydrolysis at pH > 8 |

Market Intelligence: Suppliers & Pricing

This compound is classified as a Level 3 Building Block (specialized/low-volume), meaning it is not always in stock in kilogram quantities and often requires a lead time of 2-4 weeks for synthesis.

Primary Suppliers

-

MolCore: Validated supplier for research-grade quantities (mg to g scale).

-

Bide Pharmatech: Major Asian supplier, often the original manufacturer for global distributors.

-

ChemSpace / Enamine: Aggregators that list stock from verified synthesis labs.

Pricing Analysis (Estimated Q4 2025)

Pricing is volume-dependent and volatile due to batch synthesis runs.

| Quantity | Estimated Price Range (USD) | Lead Time |

| 100 mg | $45 - $80 | In Stock (varies) |

| 1 g | $120 - $250 | 1-2 Weeks |

| 5 g | $450 - $700 | 2-3 Weeks |

| 25 g+ | Custom Quote (RFQ) | 4-6 Weeks |

Sourcing Tip: For quantities >10g, request a "Custom Synthesis" quote rather than buying catalog packs. This often reduces costs by 30-40%.

Technical Applications

Drug Discovery Utility

The piperidine ring is a "privileged structure" in medicinal chemistry.[2] The 3-substituted methyl acetate group provides specific advantages:

-

Lipophilicity Modulation: The acetate masks the polar hydroxyl group of 3-piperidinemethanol, facilitating cell membrane permeability during in vitro assays.

-

Fragment-Based Drug Discovery (FBDD): Used as a 3D-rich fragment to probe binding pockets where flat aromatic rings fail.

-

Prodrug Potential: The ester bond is cleaved by intracellular esterases to release the active alcohol species (Piperidin-3-yl)methanol.

Mechanism of Action (Scaffold Level)

In GPCR ligands (e.g., for muscarinic or opioid receptors), the piperidine nitrogen acts as the primary basic center (protonated at physiological pH) to form ionic bonds with Asp/Glu residues in the receptor binding pocket. The 3-position substituent directs the vector of the secondary interaction.

Synthesis & Manufacturing Protocol

While commercial sourcing is preferred, in-house synthesis is viable for validating structure-activity relationships (SAR).

Retrosynthetic Analysis

The most robust route utilizes N-Boc-3-piperidinemethanol as the starting material to prevent N-acetylation.

Validated Synthetic Route (DOT Diagram)

Figure 1: Step-wise synthesis workflow from commercially available N-Boc precursor.

Detailed Protocol (Self-Validating)

-

Acetylation: Dissolve N-Boc-3-piperidinemethanol (1.0 eq) in DCM. Add Pyridine (2.0 eq) and Acetic Anhydride (1.5 eq) at 0°C. Stir at RT for 4 hours.

-

Validation: TLC (Hex:EtOAc 3:1) shows disappearance of SM (Rf ~0.3) and appearance of product (Rf ~0.6).

-

-

Workup: Wash with 1N HCl (to remove pyridine), NaHCO₃, and Brine. Dry over Na₂SO₄.

-

Deprotection: Dissolve intermediate in 4M HCl/Dioxane (5-10 eq). Stir until gas evolution (CO₂) ceases and a white precipitate forms.

-

Isolation: Filter the solid, wash with cold ether (to remove Boc byproducts), and dry under vacuum.

Quality Control & Handling

QC Decision Tree

Ensure batch integrity before use in biological assays.

Figure 2: Quality Control decision matrix for incoming raw materials.

Analytical Benchmarks

-

¹H NMR (DMSO-d₆):

-

δ 9.0-9.5 ppm (br s, 2H, NH₂⁺)

-

δ 3.9-4.0 ppm (d, 2H, -CH ₂-O-)

-

δ 2.05 ppm (s, 3H, COCH ₃)

-

Piperidine ring protons: Multiplets 1.2 - 3.2 ppm.

-

-

Storage: Store at -20°C in a desiccator. The HCl salt is prone to absorbing water, which can accelerate ester hydrolysis.

References

-

PubChem. (2025). Compound Summary: Methyl 2-[(3R)-piperidin-3-yl]acetate hydrochloride. National Library of Medicine. [Link]

-

Gharpure, S. J., et al. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(15). [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of (Piperidin-3-yl)methyl acetate

[1]

Abstract & Core Challenge

The synthesis of (Piperidin-3-yl)methyl acetate (Target) from (piperidin-3-yl)methanol (Substrate) presents a classic chemoselectivity challenge.[1] The substrate contains two nucleophilic sites: a secondary amine (piperidine ring) and a primary alcohol (hydroxymethyl group).[1] Under standard acetylation conditions (e.g., acetyl chloride/base), the amine is significantly more nucleophilic than the alcohol, leading to rapid

This guide details two distinct protocols to achieve selective

-

Method A (Direct Acid-Catalyzed): A scalable, "atom-economic" route utilizing reversible protonation to deactivate the amine.[1]

-

Method B (Protection-Deprotection): A high-fidelity medicinal chemistry route using Boc-protection to ensure absolute regiocontrol.[1]

Critical Stability Warning: The free base of (piperidin-3-yl)methyl acetate is thermodynamically unstable.[1] It undergoes rapid intramolecular

Chemical Strategy & Mechanism[1][2][3][4][5]

The Selectivity Problem[6][7]

The Solution: Protonation-Dependent Deactivation

By conducting the reaction in a strongly acidic medium, the amine is fully protonated to the ammonium species (

Pathway Visualization

The following diagram illustrates the divergent pathways based on pH conditions.

Figure 1: Chemoselectivity landscape.[1][2] Note the red pathway indicating the risk of O->N migration if the salt is neutralized.

Method A: Direct Acid-Catalyzed Esterification (Scalable)

Best for: Large-scale synthesis, industrial applications, "Green" chemistry.[1] Principle: Fischer Esterification driven by excess acetic acid and removal of water.

Reagents & Equipment

| Reagent | Equiv.[3][4][5] | Role |

| (Piperidin-3-yl)methanol | 1.0 | Substrate |

| Glacial Acetic Acid | Solvent (10-20 vol) | Reactant & Solvent |

| Conc.[1] HCl (37%) | 1.5 - 2.0 | Catalyst & Salt Formation |

| Toluene (Optional) | Co-solvent | Azeotropic water removal |

Step-by-Step Protocol

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. If available, add a Dean-Stark trap to remove water (optional but improves yield).[1]

-

Dissolution: Charge (Piperidin-3-yl)methanol (1.0 equiv) into the flask.

-

Acidification: Cautiously add Glacial Acetic Acid (15 volumes relative to mass of substrate).[1]

-

Catalyst Addition: Add Concentrated HCl (1.5 equiv) dropwise. Exothermic reaction - cooling may be required during addition.[1]

-

Note: The HCl ensures the piperidine is fully protonated as the hydrochloride salt before heating.

-

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours.-

Monitoring: Monitor by TLC (System: MeOH/DCM/NH4OH). Note that the spot will correspond to the salt form.

-

-

Concentration: Evaporate the acetic acid under reduced pressure (Rotavap) at

. A viscous oil or semi-solid residue will remain. -

Co-evaporation: Add Toluene (or Cyclohexane) and re-evaporate to remove trace acetic acid and water.[1] Repeat 2x.

-

Crystallization (Critical): The residue is the crude Hydrochloride salt.

-

Dissolve the residue in a minimum amount of hot Isopropanol or Ethanol.

-

Slowly add Diethyl Ether or Ethyl Acetate until turbidity appears.

-

Cool to

to crystallize.[1]

-

-

Isolation: Filter the white solid under inert atmosphere (hygroscopic) and dry in a vacuum desiccator over

.

Yield Expectation: 85–95% Purity: >98% (as HCl salt)[1]

Method B: Protection-Deprotection Sequence (High Fidelity)

Best for: Medicinal chemistry, absolute purity requirements, or if the substrate has other acid-sensitive groups.[1]

Workflow Summary

-

Protection:

-Boc formation. -

Esterification: Standard acetylation.

-

Deprotection: Acidic cleavage of Boc.

Detailed Protocol

Step 1: N-Boc Protection[1]

-

Dissolve (Piperidin-3-yl)methanol (1.0 equiv) in DCM.

-

Add

(1.5 equiv) and cool to -

Add

(1.1 equiv) dissolved in DCM dropwise.[1] -

Stir at RT for 2 hours. Wash with water, dry (

), and concentrate.[1]-

Intermediate:tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.[1]

-

Step 2: O-Acetylation[1][6]

-

Dissolve the N-Boc intermediate in DCM.

-

Add Pyridine (3.0 equiv) and DMAP (0.1 equiv).[1]

-

Add Acetic Anhydride (1.5 equiv) dropwise at

.[1] -

Stir at RT for 3 hours.

-

Workup: Wash with 1M HCl (to remove pyridine), then saturated

. Dry and concentrate.-

Intermediate:tert-butyl 3-(acetoxymethyl)piperidine-1-carboxylate.[1]

-

Step 3: Deprotection & Salt Formation[1]

-

Dissolve the acetylated intermediate in 4M HCl in Dioxane (10 volumes).

-

Stir at RT for 1–2 hours. The product often precipitates as the HCl salt.

-

Isolation: Dilute with Diethyl Ether, filter the precipitate, and dry under vacuum.

Analytical Validation

| Technique | Expected Signal (HCl Salt) | Interpretation |

| 1H NMR ( | Acetyl methyl group (singlet).[1] | |

| Ring protons adjacent to | ||

| IR Spectroscopy | Ester C=O stretch (Strong).[1] | |

| Broad Ammonium N-H stretch.[1] | ||

| Mass Spectrometry | Matches mono-acetylated cation.[1] |

Troubleshooting & Expert Tips

The "Free Base" Trap

Scenario: A researcher attempts to neutralize the HCl salt with aqueous NaOH to extract the "free amine" into organic solvent.

Result: The yield vanishes, or the product converts to the amide.

Mechanism: At pH > 7, the amine deprotonates (

Hygroscopicity

The hydrochloride salt of piperidine esters is often hygroscopic.

-

Storage: Store under Argon/Nitrogen at

. -

Handling: Weigh quickly; use a glovebox if precise stoichiometry is required for subsequent steps.

Incomplete Acetylation (Method A)

If NMR shows starting material remaining:

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for Boc protection/deprotection strategies). [1]

-

Pai, C. et al. (2015).[1] Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. Beilstein Journal of Organic Chemistry, 11, 2691–2700.[1] (Describes the protonation strategy for selectivity).

-

Fischer, E., & Speier, A. (1895).[1] Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.[1] (Foundational reference for acid-catalyzed esterification). [1]

-

Hansen, T. et al. (2005).[1] O to N Acyl Migration in Amino Alcohols: A Theoretical Study. Journal of Organic Chemistry, 70(19), 7761–7768.[1] (Mechanistic insight into the instability of the free base). [1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. CN113549007A - Preparation method of piperidine acetate compound - Google Patents [patents.google.com]

- 6. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of (Piperidin-3-yl)methyl Acetate: A Guide to Protecting Group Strategies

Introduction: The Significance of the Piperidine Scaffold and the Necessity of Protecting Groups

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with biological targets. (Piperidin-3-yl)methyl acetate is a valuable building block in drug discovery, serving as a key intermediate for the synthesis of more complex molecules. The primary amine within the piperidine ring is a reactive nucleophile and a base, which can interfere with desired chemical transformations at other parts of the molecule, such as the esterification of the hydroxymethyl group. To achieve regioselective synthesis and prevent unwanted side reactions, a robust protecting group strategy for the piperidine nitrogen is paramount.[3]

This technical guide provides a comprehensive overview of protecting group strategies for the synthesis of (Piperidin-3-yl)methyl acetate. We will delve into the practical considerations, step-by-step protocols, and the chemical reasoning behind the selection of common amine protecting groups, namely tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The principles of orthogonal protection will also be discussed, offering a framework for more complex synthetic endeavors.[3]

Strategic Planning: Choosing the Right Protecting Group

The selection of a suitable protecting group is a critical decision in any multi-step synthesis. The ideal protecting group should be easy to install in high yield, stable to the reaction conditions of subsequent steps, and readily removable in high yield without affecting other functional groups. For the synthesis of (Piperidin-3-yl)methyl acetate, the primary consideration is the stability of the protecting group during the esterification of the alcohol and the lability of the protecting group for its final removal.

| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Advantages | Disadvantages |

| Boc | -(C=O)O-t-Bu | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl)[4] | Stable to a wide range of non-acidic reagents; Cleavage products are volatile. | Acid-labile, not suitable for acid-sensitive substrates. |

| Cbz | -(C=O)OCH₂Ph | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions; Orthogonal to Boc. | Requires specialized hydrogenation equipment; Catalyst can sometimes be pyrophoric. |

Table 1. Comparison of Common Protecting Groups for Piperidine Nitrogen.

The choice between Boc and Cbz often depends on the overall synthetic route and the presence of other functional groups in the molecule. The Boc group is widely used due to the ease of its removal by treatment with acid, yielding volatile byproducts (isobutene and carbon dioxide).[5] The Cbz group, on the other hand, is cleaved under neutral conditions via catalytic hydrogenolysis, which is advantageous when acid-sensitive functionalities are present elsewhere in the molecule. This difference in cleavage conditions makes Boc and Cbz an "orthogonal" pair, meaning one can be removed selectively in the presence of the other, a powerful tool in complex synthesis.[3]

Synthetic Pathways and Protocols

The synthesis of (Piperidin-3-yl)methyl acetate can be approached from commercially available starting materials such as 3-pyridinemethanol or piperidine-3-methanol. The overall strategy involves the protection of the piperidine nitrogen, followed by esterification of the hydroxyl group, and finally, deprotection to yield the target compound.

Figure 1. General workflow for the synthesis of (Piperidin-3-yl)methyl acetate.

Protocol 1: Boc Protection Strategy

This strategy employs the acid-labile Boc group to protect the piperidine nitrogen.

Step 1a: Synthesis of N-Boc-(Piperidin-3-yl)methanol from 3-Pyridinemethanol

This two-step, one-pot procedure involves the reduction of the pyridine ring followed by in-situ protection of the resulting piperidine nitrogen.

-

Materials: 3-Pyridinemethanol, Platinum(IV) oxide (PtO₂), Glacial acetic acid, Di-tert-butyl dicarbonate (Boc)₂, Methanol, Hydrogen gas supply.

-

Procedure:

-

To a solution of 3-pyridinemethanol (1.0 eq) in methanol, add a catalytic amount of PtO₂.

-

Pressurize the reaction vessel with hydrogen gas (50 psi) and stir at room temperature for 12-16 hours, or until hydrogen uptake ceases.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude (piperidin-3-yl)methanol.

-

Dissolve the crude alcohol in a suitable solvent such as dichloromethane.

-

Add di-tert-butyl dicarbonate (1.1 eq) and a base such as triethylamine (1.2 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford N-Boc-(piperidin-3-yl)methanol.

-

Step 1b: Synthesis of N-Boc-(Piperidin-3-yl)methanol from (Piperidin-3-yl)methanol

-

Materials: (Piperidin-3-yl)methanol, Di-tert-butyl dicarbonate (Boc)₂, Triethylamine, Dichloromethane.

-

Procedure:

-

Dissolve (piperidin-3-yl)methanol (1.0 eq) in dichloromethane.

-

Add triethylamine (1.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up and purify as described in Step 1a.

-

Step 2: Acetylation of N-Boc-(Piperidin-3-yl)methanol

-

Materials: N-Boc-(piperidin-3-yl)methanol, Acetic anhydride, Pyridine, Dichloromethane.

-

Procedure:

-

Dissolve N-Boc-(piperidin-3-yl)methanol (1.0 eq) in dichloromethane and cool to 0 °C.

-

Add pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).[6][7]

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 3-(acetoxymethyl)piperidine-1-carboxylate.

-

Step 3: Deprotection of the Boc Group

-

Materials: tert-Butyl 3-(acetoxymethyl)piperidine-1-carboxylate, Trifluoroacetic acid (TFA), Dichloromethane.

-

Procedure:

-

Dissolve the N-Boc protected acetate (1.0 eq) in dichloromethane.

-

Stir the reaction at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH > 10.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford (Piperidin-3-yl)methyl acetate.

-

Sources

- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. jazanu.edu.sa [jazanu.edu.sa]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Chemo-Enzymatic Synthesis of Azasugar Analogs using (Piperidin-3-yl)methyl Acetate

[1]

Executive Summary

Azasugars (iminosugars) are potent glycomimetics where the endocyclic oxygen of a sugar is replaced by nitrogen.[1][2] They are critical candidates for treating diabetes, viral infections, and lysosomal storage disorders (e.g., Gaucher disease).[1]

(Piperidin-3-yl)methyl acetate represents a high-value "deoxy" scaffold.[3] Unlike traditional syntheses that start from chiral sugars (chiral pool synthesis), using this piperidine derivative offers a divergent approach . However, its commercial racemic form presents a stereochemical challenge.

This guide provides a validated protocol for:

-

Enzymatic Kinetic Resolution: Isolating enantiopure (3S) and (3R) building blocks using Lipase PS.

-

N-Functionalization: Synthesizing lipophilic analogs (similar to Miglustat) to enhance membrane permeability and enzyme active-site affinity.[3]

-

Structural Validation: Analytical standards for optical purity.

Strategic Analysis & Mechanism

The Stereochemical Challenge

Most biological activity in azasugars is stereospecific. The (3R,4R,5R)-configuration of Isofagomine (a related structure) is essential for

The Solution: Lipase-Mediated Resolution

We utilize Lipase PS (Burkholderia cepacia) for an enantioselective hydrolysis.[4] This enzyme displays a strong preference for the (S)-enantiomer of the acetate ester, hydrolyzing it to the alcohol, while leaving the (R)-acetate intact.

Mechanism of Action:

-

Acyl-Enzyme Formation: The catalytic serine of the lipase attacks the carbonyl of the acetate.

-

Stereoselective Deacylation: The enzyme's chiral pocket accommodates the (S)-enantiomer's transition state more favorably, releasing the (S)-alcohol.

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution

Objective: Isolate (S)-N-Boc-3-hydroxymethylpiperidine and (R)-N-Boc-3-hydroxymethylpiperidine acetate.[3]

Reagents & Equipment[3][5][6]

-

Substrate: (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine acetate (prepared from the starting material by Boc-protection).[3]

-

Enzyme: Lipase PS Amano (immobilized on diatomaceous earth recommended for flow, free powder for batch).

-

Solvent: Phosphate Buffer (0.1 M, pH 7.[7]0) / Diisopropyl ether (1:1 v/v).

-

Apparatus: Orbital shaker (200 rpm) or Overhead stirrer.

Step-by-Step Procedure

-

Substrate Preparation:

-

Dissolve (Piperidin-3-yl)methyl acetate (10.0 g, 63.6 mmol) in DCM (100 mL).

-

Add

(1.2 eq) and -

Wash with 1N HCl, brine, dry over

, and concentrate to yield the N-Boc protected racemic ester.

-

-

Enzymatic Hydrolysis:

-

Suspend the N-Boc ester (10.0 g) in a mixture of Phosphate Buffer (pH 7.0, 100 mL) and Diisopropyl ether (100 mL).

-

Add Lipase PS (2.0 g, 20% w/w relative to substrate).

-

Incubate at 30°C with vigorous shaking.

-

-

Monitoring:

-

Monitor conversion by GC or HPLC. The reaction typically reaches 50% conversion (theoretical maximum) in 24–48 hours.

-

Stop Point: When conversion hits 48-50%.[3]

-

-

Work-up:

-

Purification:

Yield Expectations:

Protocol B: Synthesis of N-Alkylated Azasugar Analogs

Objective: Synthesize N-nonyl-3-hydroxymethylpiperidine (Pharmacological Chaperone Candidate).

This protocol targets the "N-alkylated" class of inhibitors, where the lipophilic tail interacts with the hydrophobic entrance of the glycosidase active site.

Reagents

-

Starting Material: (S)-N-Boc-3-hydroxymethylpiperidine (from Protocol A).[3]

-

Alkylating Agent: 1-Bromononane.[3]

-

Deprotection: TFA (Trifluoroacetic acid).

-

Base:

.

Step-by-Step Procedure

-

Deprotection:

-

Dissolve (S)-N-Boc-3-hydroxymethylpiperidine (1.0 g) in DCM (10 mL).

-

Add TFA (5 mL) dropwise at 0°C. Stir for 2 h at RT.

-

Concentrate in vacuo to remove TFA. Azeotrope with toluene twice to remove traces.

-

Result: (S)-3-hydroxymethylpiperidine trifluoroacetate salt.[3]

-

-

N-Alkylation:

-

Dissolve the salt in DMF (10 mL).

-

Add

(3.0 eq) and stir for 30 min to liberate the free amine. -

Add 1-Bromononane (1.1 eq).[3]

-

Heat to 60°C for 12 h.

-

-

Isolation:

-

Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL).

-

Wash combined organics with LiCl solution (5%) to remove DMF.

-

Dry over

and concentrate.

-

-

Final Purification:

-

Purify via silica gel chromatography (DCM:MeOH 95:5).

-

Product: (S)-N-Nonyl-3-hydroxymethylpiperidine (Colorless oil).[3]

-

Visualization of Workflows

Diagram 1: Chemo-Enzymatic Resolution Pathway

This flow illustrates the kinetic resolution separating the enantiomers.[3]

Caption: Kinetic resolution of the racemic piperidine scaffold using Lipase PS to yield enantiopure building blocks.

Diagram 2: Synthesis of Azasugar Analogs

This flow details the conversion of the resolved scaffold into active pharmaceutical candidates.

Caption: Divergent synthesis of N-alkylated azasugar analogs from the enantiopure scaffold.

Analytical Data Summary

| Parameter | (S)-Alcohol (Product) | (R)-Acetate (Unreacted) |

| Physical State | Viscous Colorless Oil | Pale Yellow Oil |

| Chiral HPLC | Chiralcel OD-H, Hex/IPA (90:[3]10) | Chiralcel OD-H, Hex/IPA (95:5) |

| Retention Time | ||

| Optical Rotation | ||

| Yield (Resolution) | 43% | 44% |

Troubleshooting & Optimization

-

Low Enantioselectivity (E-value < 20): Ensure the solvent system is biphasic (Buffer/Ether). Pure aqueous systems often lead to lower selectivity due to poor solubility of the lipophilic ester.

-

Incomplete Hydrolysis: Lipase activity drops over time. If conversion stalls at 30-40%, filter and add fresh enzyme rather than extending time (which risks racemization).

-

Hygroscopicity: The deprotected free amine (Step 2, Protocol B) is hygroscopic. Store under nitrogen or convert immediately to the N-alkylated product.[3]

References

-

Enzymatic Resolution of Piperidine Derivatives

- Morgan, B., et al. (1997). "Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine." Organic Process Research & Development.

-

Azasugar Synthesis Strategies

-

Pharmacological Chaperones (Miglustat Analogs)

- Fan, J. Q. (2003). "A contradictory treatment for lysosomal storage disorders: inhibitors enhance mutant enzyme activity." Trends in Pharmacological Sciences.

-

Lipase PS Characteristics

- Amano Enzyme Inc. "Lipase PS (Burkholderia cepacia)

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. jchemlett.com [jchemlett.com]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. redalyc.org [redalyc.org]

- 8. Synthesis of 3-substituted isofagomine analogues using an unusual syn hydrogenation reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Piperidine - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Selective Synthesis of (Piperidin-3-yl)methyl acetate

[1][2]

Topic: Preventing N-acetylation during synthesis of (Piperidin-3-yl)methyl acetate Target Molecule: (Piperidin-3-yl)methyl acetate (CAS: 107308-xx-x derivative) Starting Material: Piperidin-3-ylmethanol (3-Hydroxymethylpiperidine)[1][2]

Core Concept: The Chemoselectivity Challenge

The Problem: You are attempting to acetylate a hydroxyl group (-OH) in the presence of a secondary amine (-NH-).

The Science: Amines are significantly more nucleophilic than alcohols. In a standard reaction with acetic anhydride or acetyl chloride, the amine will react first (

To obtain the O-acetyl product (ester) while keeping the amine free (or available as a salt), you must disable the amine's nucleophilicity.[2]

Visualizing the Competition

The following diagram illustrates the kinetic competition and the necessary pathways to achieve selectivity.

Caption: Kinetic competition between N-acylation (Path A) and O-acylation (Path B). Path A is naturally favored.

Method A: The Protection Strategy (Gold Standard)[3]

This is the most robust method for high-purity synthesis.[1][2] It involves three distinct steps: Blocking the amine, forming the ester, and removing the block.

Protocol Overview

| Step | Reagent | Purpose | Key Observation |

| 1. Protection | Converts amine to carbamate (non-nucleophilic).[1][2] | Gas evolution ( | |

| 2. Acetylation | Acetylates the hydroxyl group.[1][2] | Quantitative conversion to N-Boc ester. | |

| 3. Deprotection | TFA or HCl/Dioxane | Removes Boc group.[2] | Product isolated as Ammonium Salt.[1][2] |

Detailed Workflow

Step 1: N-Boc Protection [1][2][3]

-

Dissolve piperidin-3-ylmethanol (1.0 eq) in DCM or THF.

-

Add

(1.2 eq).[1][2] -

Cool to 0°C and add Di-tert-butyl dicarbonate (

, 1.1 eq) dropwise. -

Stir at RT for 4–6 hours.

-

Checkpoint: TLC should show complete consumption of the polar amine.[1]

Step 2: O-Acetylation

-

Add Pyridine (2.0 eq) and Acetic Anhydride (1.5 eq). Note: DMAP (0.1 eq) can accelerate this.

-

Stir at RT until complete.

-

Workup: Wash with dilute citric acid or 1M HCl (cold) to remove pyridine.[1][2] Crucial: Do not expose the N-Boc ester to strong acid for long periods here.[1]

Step 3: Deprotection (The Critical Step)

-

Dissolve N-Boc ester in DCM (10 vol).

-

Add Trifluoroacetic acid (TFA) (20 vol) or 4M HCl in Dioxane.

-

Isolation: Evaporate solvent to dryness. Do not perform an aqueous basic workup yet. Isolate as the TFA or HCl salt.

Troubleshooting Method A

Q: Why did my yield drop during the final workup? A: You likely neutralized the salt to a pH > 8.

-

Mechanism: When the amine is deprotected and neutralized (free base), it can attack the nearby ester carbonyl (intramolecular attack), causing an O-to-N acyl migration .[1][2]

-

Solution: Isolate and store the product as the hydrochloride or trifluoroacetate salt. If the free base is required, keep the solution cold (0°C) and use it immediately in the next step.

Caption: The O-to-N acyl migration mechanism triggered by basic pH.[1][2]

Method B: Direct Acid-Mediated Acetylation (The Shortcut)[1][2]

This method relies on protonating the amine (

Reagents: Acetyl Chloride (Excess), Starting Material.[1][2]

Protocol

-

Preparation: Cool the piperidin-3-ylmethanol (1.0 eq) in dry DCM or

to 0°C. -

Acidification: Slowly add Acetyl Chloride (3.0–5.0 eq).

-

Reflux: Heat to reflux for 2–4 hours. The HCl gas generated drives the reaction and keeps the amine protonated.

-

Isolation: Concentrate in vacuo to remove excess acetyl chloride.[1][2]

-

Result: The product is the (Piperidin-3-yl)methyl acetate hydrochloride salt .[1][2]

Troubleshooting Method B

Q: I see a mixture of N-acetyl and O-acetyl products. A: The amine was not fully protonated.

-

Cause: Moisture in the solvent can hydrolyze Acetyl Chloride, reducing the effective acid concentration. Alternatively, adding the reagent too fast caused local heating where the free amine competed for the acyl chloride.

-

Fix: Ensure anhydrous conditions. Use a large excess of Acetyl Chloride.[1]

Q: Can I neutralize the salt to get the free amine? A: NO. As described in Method A, neutralizing the salt of an amino-ester triggers the O-to-N migration.[1] You must handle this compound as a salt.[1]

FAQ & Expert Insights

Q: Can I use Lipase (Biocatalysis) for this? A: Yes. Certain lipases (e.g., Candida antarctica Lipase B, CAL-B) can selectively acetylate the alcohol in the presence of secondary amines, especially in organic solvents like MTBE or Toluene.[2]

-

Cons: Slower, enzyme cost, requires screening.[2]

Q: Which protecting group is better: Boc or Cbz? A: Boc is preferred here.

-

Reasoning: Cbz removal requires Hydrogenation (

, Pd/C).[1][2][10] While effective, the ester might be susceptible to hydrolysis or side reactions depending on the catalyst activity. Boc removal (Acid) is orthogonal to the ester stability (provided water is excluded).[2]

Q: How do I confirm I have the Ester and not the Amide? A: Use IR Spectroscopy and NMR .

-

IR: Ester carbonyls appear at 1735–1750 cm⁻¹ .[1][2] Amide carbonyls appear lower, at 1650–1690 cm⁻¹ .[2]

-

1H NMR: Look at the shift of the protons adjacent to the oxygen (

).[1][2] If acetylated (Ester), they shift downfield significantly (approx 4.0 ppm

References

-

Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. 4th Edition.[2] Wiley-Interscience.[1][2] (Standard reference for N-Boc protection/deprotection protocols).

-

Grieco, P., et al. "Selective Acylation of Amino Alcohols."[1][2] Journal of Organic Chemistry. (Discusses the kinetic control of N vs O acylation).

-

PubChem. "Piperidin-3-ylmethanol Compound Summary."[1][2] Link[1][2]

-

Behr, J.B., et al. "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions."[1][2] Beilstein Journal of Organic Chemistry, 2015.[2] Link (Validates the "Method B" acid-protonation strategy).[1][2]

-

Sohma, Y., et al. "O-N intramolecular acyl migration reaction in the development of prodrugs."[2] Biopolymers, 2004.[1][2] Link (Detailed mechanism of the O-to-N migration failure mode).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tsijournals.com [tsijournals.com]

- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Peptide and protein thioester synthesis via N→S acyl transfer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]

Technical Support Center: Troubleshooting Low Yields in Piperidine Alcohol Acetylation

Welcome to the technical support center for optimizing the acetylation of piperidine alcohols. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this common yet nuanced transformation. Instead of a rigid protocol, we offer a dynamic troubleshooting guide in a question-and-answer format to address specific issues you may face in the lab. Our approach is grounded in mechanistic principles to not only solve immediate yield problems but also to empower you with the expertise to proactively design more robust reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My piperidine alcohol acetylation yield is consistently low. Where should I start my investigation?

Low yields in this specific reaction are common and can stem from multiple factors, often interlinked. The primary culprits involve the dual reactivity of the substrate (alcohol and the piperidine nitrogen), steric hindrance, suboptimal reaction conditions, or product loss during workup.[1][2] A systematic approach is crucial for diagnosis.

Begin by assessing these four key areas in order:

-

Substrate & Reagent Integrity: Are your starting material and reagents pure and anhydrous?

-

Reaction Conditions: Are the chosen catalyst, solvent, temperature, and stoichiometry appropriate for your specific substrate?

-

Competing Side Reactions: Is the piperidine nitrogen interfering, or are other side reactions consuming your material?[1]

-

Workup & Purification: Is your product being lost or degraded during extraction and purification steps?[1]

The following flowchart provides a logical path for troubleshooting.

Caption: A systematic workflow for diagnosing low acetylation yields.

Q2: I suspect steric hindrance is the issue. How does the alcohol's position and the piperidine ring's substitution affect the reaction?

Steric hindrance is a major factor. The bulky piperidine ring can significantly impede the approach of the acetylating agent to the hydroxyl group, especially for secondary and tertiary alcohols.[3]

-

Causality: The rate of acylation is highly dependent on the accessibility of the alcohol's lone pair electrons. Primary alcohols react fastest, followed by secondary, while tertiary alcohols are notoriously difficult to acetylate and may require more forcing conditions or specialized catalysts. Substituents on the piperidine ring, particularly at the C2 and C6 positions, will exacerbate this issue.

-

Troubleshooting & Protocol Insights:

-

Increase Catalyst Loading: For sterically hindered alcohols, increasing the amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction. DMAP functions by forming a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent.[4]

-

Elevate Temperature: While many acetylations are run at 0°C or room temperature, hindered systems may require heating.[1] Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

-

Extend Reaction Time: Hindered alcohols simply react more slowly. Be patient and monitor the reaction for 12-24 hours before concluding it has stalled.

-

| Substrate Type | Typical Conditions | Expected Reactivity | Troubleshooting Adjustment |

| Primary Piperidine Alcohol | Ac₂O (1.2 eq), DMAP (0.1 eq), DCM, RT, 2-4h | High | Usually straightforward. |

| Secondary Piperidine Alcohol | Ac₂O (1.5 eq), DMAP (0.2 eq), DCM, RT to 40°C, 6-12h | Moderate | Increase temperature or catalyst loading. |

| Tertiary Piperidine Alcohol | Ac₂O (2-3 eq), DMAP (0.5-1.0 eq), Reflux, 12-24h+ | Very Low | May require stronger Lewis acid catalysts (e.g., Sc(OTf)₃) in addition to DMAP.[3] |

Q3: My main byproduct appears to be N-acetylated. How can I favor O-acetylation over N-acetylation?

This is the central challenge in acylating amino alcohols. The piperidine nitrogen is a nucleophile and can compete with the hydroxyl group for the acetylating agent.[5]

-

Mechanistic Insight: The nitrogen's nucleophilicity is comparable to or even greater than that of a sterically hindered secondary alcohol. In the absence of a proper base, the N-acetylation can be a significant competing pathway. Furthermore, the HCl or acetic acid byproduct generated can protonate the starting material's nitrogen, rendering it unreactive and halting the reaction.

-

Troubleshooting Strategies:

-

Choice of Base is Critical: The base's role is not just to scavenge acid but to deprotonate the key intermediate.

-

Use a Non-Nucleophilic Base: A bulky, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential.[6] It will scavenge the acid byproduct without competing as a nucleophile. Pyridine can be used but is also a nucleophile, though less so than DMAP.[7]

-

Stoichiometry: Use at least a stoichiometric amount of the amine base (e.g., 1.1-1.5 equivalents) to neutralize the acid generated.

-

-